molecular formula C12H19NO3 B15253418 tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate

Cat. No.: B15253418
M. Wt: 225.28 g/mol
InChI Key: FCSSFOMCSXOKMZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a prop-2-enoyl group, and a pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and prop-2-enoyl chloride. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It can also participate in various biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate is unique due to the presence of the prop-2-enoyl group, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound in various research applications .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 3-prop-2-enoylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19NO3/c1-5-10(14)9-6-7-13(8-9)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3

InChI Key

FCSSFOMCSXOKMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)C=C

Origin of Product

United States

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